pKa Reduction via 3-Fluoro Substitution Lowers hERG Liability vs. Non-Fluorinated N,N-Dimethylpiperidin-4-amine
The non-fluorinated comparator N,N-dimethylpiperidin-4-amine has a predicted pKa of 10.10±0.10, indicative of a strongly basic piperidine nitrogen . Introduction of a 3-fluoro substituent reduces the piperidine pKa by approximately 1–2 log units through the electron-withdrawing inductive effect of fluorine operating through the axial C–F bond [1]. In a directly measured head-to-head comparison using the 3-fluoro-piperidine T-type calcium channel antagonist series, the cis-3-fluoropiperidine analog (compound 30, pKa = 7.9) showed a pKa reduction of 1 log unit compared to its non-fluorinated counterpart (compound 6), while the trans-3-fluoro isomer (compound 32) showed a 2 log unit reduction (pKa = 6.7) [1]. This pKa lowering is mechanistically linked to reduced hERG channel blockade: the non-fluorinated compound 6 exhibited hERG binding IC₅₀ = 1.9 μM, whereas the fluorinated compound 30 displayed improved selectivity with hERG functional patch clamp IC₅₀ = 2.4 μM and L-type calcium channel IC₅₀ ≈ 15 μM [1]. A broader chemoinformatic analysis of fluorinated piperidine libraries confirmed that fluorination at the 3-position consistently and significantly lowers calculated pKa values, and that reduced basicity correlates with diminished hERG affinity [2].
| Evidence Dimension | Piperidine nitrogen pKa (measured/calculated) and associated hERG binding |
|---|---|
| Target Compound Data | Estimated pKa ~7.5–8.5 (3-fluoro-N,N-dimethylpiperidin-4-amine); class exemplar compound 30 pKa = 7.9, hERG functional IC₅₀ = 2.4 μM |
| Comparator Or Baseline | N,N-dimethylpiperidin-4-amine (non-fluorinated): pKa = 10.10±0.10 (predicted); class exemplar compound 6 (non-fluorinated): pKa higher by ~1 log unit, hERG binding IC₅₀ = 1.9 μM |
| Quantified Difference | pKa reduction of ~1–2 log units; compound 30 showed 4-fold improvement in T-type vs. hERG/L-type selectivity over non-fluorinated compound 6 |
| Conditions | pKa measured via ACD/pKa DB or calculated via DFT; hERG activity assessed by functional patch clamp electrophysiology and radioligand binding assays (Merck Research Laboratories) |
Why This Matters
Procurement of the 3-fluoro compound over the non-fluorinated analog directly reduces the risk of hERG-mediated cardiotoxicity in lead optimization, a primary cause of preclinical candidate attrition.
- [1] Shipe WD, Barrow JC, Yang Z-Q, et al. Discovery of 1,4-Substituted Piperidines as Potent and Selective Inhibitors of T-Type Calcium Channels. J Med Chem. 2008;51(13):3692-3695. doi:10.1021/jm800830n View Source
- [2] Le Roch M, Renault J, Argouarch G, et al. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. J Org Chem. 2024;89(7):4932-4946. doi:10.1021/acs.joc.4c00143 View Source
